2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione
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Overview
Description
2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system substituted with a diethylamino group and a phenylamino group. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with 4-(diethylamino)aniline. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Scientific Research Applications
2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Found in walnut trees and known for its allelopathic properties.
Uniqueness
2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione is unique due to the presence of both diethylamino and phenylamino groups, which enhance its solubility and reactivity. These substituents also contribute to its distinct biological activities, making it a valuable compound for research in various fields.
Properties
IUPAC Name |
2-[4-(diethylamino)anilino]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(4-2)15-11-9-14(10-12-15)21-18-13-19(23)16-7-5-6-8-17(16)20(18)24/h5-13,21H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAAZNXMIWMVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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